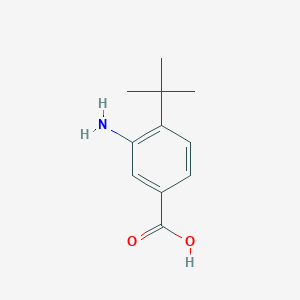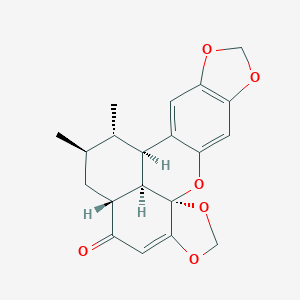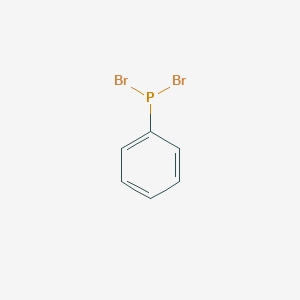
5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalenone derivative. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, possibly using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, safety, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives or removal of the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various functionalized naphthalenone derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology
Biologically, compounds of this type may exhibit antimicrobial, antifungal, or anticancer activities. Research might focus on evaluating these properties and understanding the underlying mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Their biological activities would be assessed through various in vitro and in vivo studies.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might target bacterial cell walls or interfere with essential enzymes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
Uniqueness
The presence of the bromine atom in 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one can significantly influence its reactivity and biological activity, making it unique compared to its non-brominated or differently halogenated counterparts.
Propiedades
IUPAC Name |
5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALFVVUGULYHSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561699 |
Source


|
| Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101819-51-6 |
Source


|
| Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
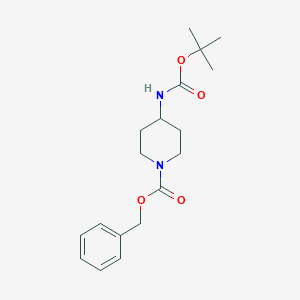

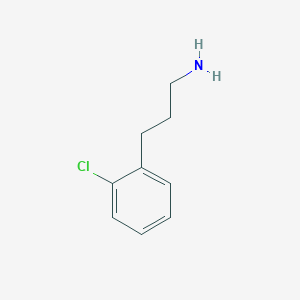

![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
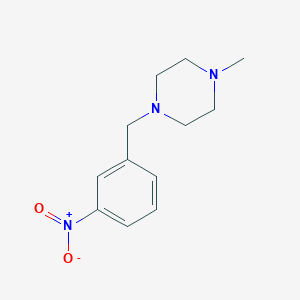
![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
